molecular formula C23H18N4O3S B2619763 (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide CAS No. 895007-68-8

(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide

Cat. No.: B2619763
CAS No.: 895007-68-8
M. Wt: 430.48
InChI Key: ISCDMSOCKIJGRG-XFFZJAGNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide is a complex organic compound that features a combination of aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzo[d]thiazole Ring: Starting with 2-aminothiophenol and an appropriate aldehyde, the benzo[d]thiazole ring is formed through a cyclization reaction.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide in the presence of a base.

    Synthesis of the Acrylamide Moiety: The acrylamide group is synthesized by reacting an appropriate acrylate with an amine derivative.

    Coupling Reactions: The final step involves coupling the benzo[d]thiazole derivative with the acrylamide moiety, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for electrophilic substitution, while nucleophilic substitution might involve reagents like sodium methoxide (NaOCH₃).

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The primary product is the corresponding amine.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules. Its diverse functional groups make it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

The compound’s structure suggests potential biological activity, making it a candidate for drug development. It could be investigated for anti-inflammatory, antimicrobial, or anticancer properties.

Industry

In materials science, the compound might be used in the development of new polymers or as a precursor for dyes and pigments due to its aromatic structure and functional groups.

Mechanism of Action

The mechanism by which (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitrophenyl group could participate in electron transfer reactions, while the benzo[d]thiazole ring might engage in π-π interactions with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-aminophenyl)-N-(pyridin-3-ylmethyl)acrylamide: Similar structure but with an amino group instead of a nitro group.

    (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)acrylamide: Contains a methoxy group instead of a nitro group.

Uniqueness

The presence of the nitrophenyl group in (Z)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide makes it unique due to its potential for redox activity and electron-withdrawing properties, which can significantly influence its reactivity and interactions in various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(Z)-N-(6-methyl-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S/c1-16-4-10-20-21(13-16)31-23(25-20)26(15-18-3-2-12-24-14-18)22(28)11-7-17-5-8-19(9-6-17)27(29)30/h2-14H,15H2,1H3/b11-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCDMSOCKIJGRG-XFFZJAGNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CC3=CN=CC=C3)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.